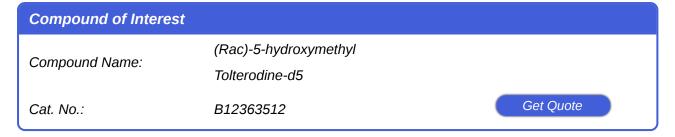


# An In-depth Technical Guide to (Rac)-5hydroxymethyl Tolterodine-d5

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

(Rac)-5-hydroxymethyl Tolterodine, the primary active metabolite of the antimuscarinic agent Tolterodine, is a potent muscarinic receptor antagonist. Its deuterated isotopologue, **(Rac)-5-hydroxymethyl Tolterodine-d5**, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This technical guide provides a comprehensive overview of its chemical properties, metabolic context, and relevant experimental protocols, drawing upon data from closely related analogues due to the limited public availability of specific data for the d5 variant.

While a specific CAS number for **(Rac)-5-hydroxymethyl Tolterodine-d5** is not publicly listed, the CAS number for the unlabeled parent compound, (Rac)-5-hydroxymethyl Tolterodine, is 200801-70-3.[1] For reference, the d14-labeled version has the CAS number 1185071-13-9, and a d5-labeled synthetic precursor, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, is assigned CAS number 1346605-35-3.

## **Chemical and Physical Properties**

Stable isotope-labeled compounds are designed to have chemical and physical properties nearly identical to their unlabeled counterparts, with the primary difference being their molecular weight. The addition of five deuterium atoms increases the mass of (Rac)-5-

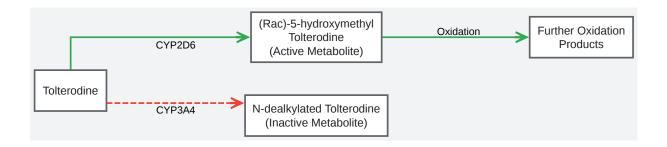


hydroxymethyl Tolterodine, allowing for its differentiation in mass spectrometric analysis. The properties of the unlabeled and d14-labeled analogues are summarized below and are expected to be representative for the d5 variant.

Property	(Rac)-5-hydroxymethyl Tolterodine	(Rac)-5-hydroxymethyl Tolterodine-d14
Molecular Formula	C22H31NO2	C22H17D14NO2
Molecular Weight	341.49 g/mol	355.57 g/mol
Appearance	White to off-white solid	White to off-white solid
Solubility	Soluble in DMSO and Methanol	Soluble in Methanol, Acetonitrile, DMSO
Storage	4°C for short term, -20°C for long term	-20°C, protect from light and moisture

## **Metabolic Pathway and Mechanism of Action**

Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 5-hydroxymethyl Tolterodine. This metabolite is equipotent to the parent drug as a muscarinic receptor antagonist. Both compounds contribute to the therapeutic effect of treating overactive bladder by blocking muscarinic receptors in the bladder, which leads to relaxation of the detrusor muscle. In individuals who are poor metabolizers via CYP2D6, an alternative pathway mediated by CYP3A4 results in the N-dealkylation of Tolterodine.

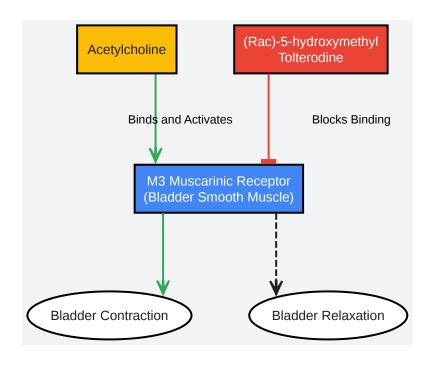


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Caption: Metabolic pathway of Tolterodine.

The primary mechanism of action for (Rac)-5-hydroxymethyl Tolterodine involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), with high affinity for all five subtypes (M1-M5).[1][2] This antagonism in the urinary bladder reduces involuntary bladder contractions and increases bladder capacity.



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Caption: Mechanism of action of (Rac)-5-hydroxymethyl Tolterodine.

### **Experimental Protocols**

The primary application of **(Rac)-5-hydroxymethyl Tolterodine-d5** is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## General Protocol for Quantification in Plasma

- Sample Preparation:
  - To 100 μL of a plasma sample, add a known concentration of (Rac)-5-hydroxymethyl Tolterodine-d5 as an internal standard.

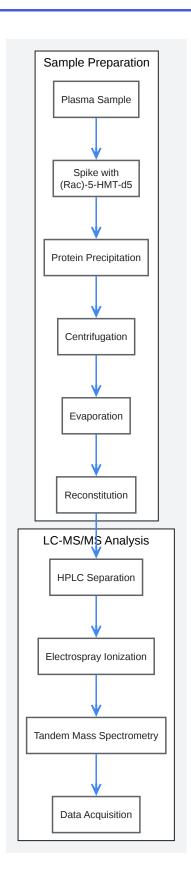






- Perform protein precipitation by adding an organic solvent such as acetonitrile.
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatography: Utilize a C18 reverse-phase column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium formate).
  - Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.





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Caption: Bioanalytical workflow for pharmacokinetic studies.



### **Quantitative Data**

The following table summarizes the binding affinities of unlabeled (Rac)-5-hydroxymethyl Tolterodine to the five human muscarinic receptor subtypes. The deuterated analogue is expected to have similar binding characteristics.

Receptor Subtype	Kı (nM)
M1	2.3
M2	2.0
M3	2.5
M4	2.8
M5	2.9

Data from MedchemExpress for (Rac)-5-Hydroxymethyl Tolterodine.[1][2]

### Conclusion

(Rac)-5-hydroxymethyl Tolterodine-d5 is an essential tool for the accurate bioanalysis of the active metabolite of Tolterodine. While specific technical data for this d5 isotopologue is not widely published, the information available for its non-deuterated and d14-labeled counterparts provides a strong foundation for its application in pharmacokinetic and drug metabolism research. Its use as an internal standard is critical for generating reliable data in the development and clinical assessment of Tolterodine and related compounds.

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